molecular formula C22H23NO3S B288251 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline

2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline

Cat. No.: B288251
M. Wt: 381.5 g/mol
InChI Key: OUUYOAJSUQNJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an indole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, indoles, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides.

Scientific Research Applications

2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and an indole moiety makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C22H23NO3S/c1-3-14-26-21-12-13-22(19-10-6-5-9-18(19)21)27(24,25)23-16(2)15-17-8-4-7-11-20(17)23/h4-13,16H,3,14-15H2,1-2H3

InChI Key

OUUYOAJSUQNJQT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.